N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5 and a propanamide moiety linked to a 4-methoxyphenylsulfonyl group. This structure combines heterocyclic, sulfonyl, and aryl motifs, which are common in bioactive molecules targeting enzymes like lipoxygenase (LOX) or neurological pathways .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13-4-9-17(14(2)12-13)19-22-23-20(28-19)21-18(24)10-11-29(25,26)16-7-5-15(27-3)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSKSWPEPPSVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed examination of its biological activity, including data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of oxadiazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound features a 1,3,4-oxadiazole ring that is known for its diverse biological activities. The presence of the sulfonamide group and methoxyphenyl substituent enhances its pharmacological profile.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated potent cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values were reported in the micromolar range, indicating effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways. This suggests that the compound may act as a pro-apoptotic agent, disrupting normal cell cycle progression .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : In vitro studies indicated that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations. This activity is particularly relevant for targeting tumor-associated carbonic anhydrases in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| 1,3,4-Oxadiazole Core | Essential for anticancer activity |
| Methoxy Group on Phenyl | Enhances solubility and bioactivity |
| Sulfonamide Moiety | Contributes to enzyme inhibition |
Study 1: Anticancer Evaluation
In a study published in MDPI's Molecules, several oxadiazole derivatives were tested against MCF-7, HeLa, and CaCo-2 cancer cell lines. The findings highlighted that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .
Study 2: Enzyme Inhibition Profile
Research conducted on related oxadiazole compounds demonstrated their effectiveness as selective inhibitors of carbonic anhydrases. For instance, one derivative showed an IC50 value of 89 pM against hCA IX, suggesting a strong potential for therapeutic applications in cancer treatment by targeting tumor-associated enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Structural Features
The target compound’s uniqueness lies in its 2,4-dimethylphenyl substitution on the oxadiazole ring and the 4-methoxyphenylsulfonyl group. These groups influence electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro substituents) and steric bulk, which modulate solubility and receptor interactions.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- Molecular Weight : The target compound’s estimated MW (~420 g/mol) is lower than piperidine-containing analogs (e.g., 8a: 516.63 g/mol) due to the absence of a bulky piperidinyl group .
- Melting Points : Analogs with methoxy groups (e.g., 8a, 8i) exhibit higher melting points (142–144°C) compared to chlorophenyl derivatives (7k: 66–68°C), suggesting stronger intermolecular interactions from polar sulfonyl and methoxy groups .
- Solubility : The 4-methoxyphenylsulfonyl group likely enhances aqueous solubility relative to chlorophenyl analogs (e.g., 7k), as methoxy is less hydrophobic than chloro .
Enzyme Inhibition
Toxicity Profiles
- Hemolytic Potential: Compounds with 4-chlorophenylsulfonyl groups (e.g., 7a–q) showed moderate hemolytic activity, whereas methoxy-substituted analogs (e.g., 8a, 8i) exhibited lower toxicity, likely due to reduced membrane disruption .
Impact of Structural Modifications
- Piperidinyl (8a, 8i): Introduces basicity and hydrogen-bonding capacity, which may improve binding to charged enzyme pockets .
- Sulfonyl Groups :
- 4-Methoxyphenyl (target): Electron-donating methoxy group increases solubility and reduces cytotoxicity compared to 4-chlorophenyl (7k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
